![molecular formula C24H21N5O3S B11983816 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11983816.png)
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable solvent such as ethanol under reflux conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its structural features.
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazide moieties. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a benzimidazole core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-17-6-8-19(9-7-17)15-28-22-5-3-2-4-21(22)26-24(28)33-16-23(30)27-25-14-18-10-12-20(13-11-18)29(31)32/h2-14H,15-16H2,1H3,(H,27,30)/b25-14+ |
InChI Key |
PUAJPVUJSNLKFS-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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